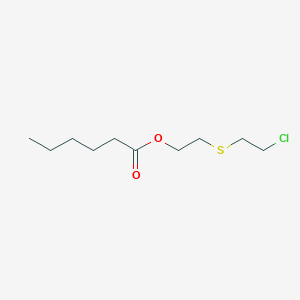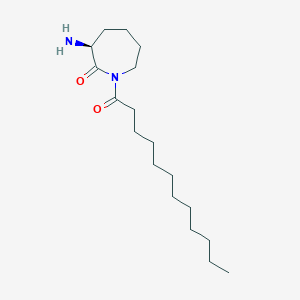![molecular formula C7H11Cu B14368028 Copper(1+) bicyclo[2.2.1]heptan-1-ide CAS No. 91153-13-8](/img/structure/B14368028.png)
Copper(1+) bicyclo[2.2.1]heptan-1-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(1+) bicyclo[221]heptan-1-ide is a chemical compound that features a copper ion in the +1 oxidation state coordinated to a bicyclo[221]heptane ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+) bicyclo[2.2.1]heptan-1-ide typically involves the reaction of a copper(I) salt with a bicyclo[2.2.1]heptane derivative. One common method is the reaction of copper(I) chloride with bicyclo[2.2.1]heptane-1-carboxylate under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the copper(I) ion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
Copper(1+) bicyclo[2.2.1]heptan-1-ide can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions.
Reduction: The compound can participate in reduction reactions where the copper(I) ion is reduced to metallic copper.
Substitution: Ligand exchange reactions can occur, where the bicyclo[2.2.1]heptane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using ligands with higher binding affinity to copper(I).
Major Products Formed
Oxidation: Copper(II) complexes or copper(II) oxide.
Reduction: Metallic copper.
Substitution: New copper(I) complexes with different ligands.
科学的研究の応用
Copper(1+) bicyclo[2.2.1]heptan-1-ide has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cycloaddition reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Used in the development of new materials with specific electronic and catalytic properties.
作用機序
The mechanism by which Copper(1+) bicyclo[2.2.1]heptan-1-ide exerts its effects involves the coordination of the copper(I) ion to the bicyclo[2.2.1]heptane ligand. This coordination can influence the reactivity of the copper(I) ion, making it more or less reactive depending on the nature of the ligand. The molecular targets and pathways involved are primarily related to the copper(I) ion’s ability to participate in redox reactions and ligand exchange processes.
類似化合物との比較
Similar Compounds
- Copper(1+) bicyclo[2.2.1]heptane-1-carboxylate
- Copper(1+) bicyclo[2.2.1]heptane-1-amine
Uniqueness
Copper(1+) bicyclo[221]heptan-1-ide is unique due to its specific ligand structure, which imparts distinct electronic and steric properties
特性
CAS番号 |
91153-13-8 |
|---|---|
分子式 |
C7H11Cu |
分子量 |
158.71 g/mol |
InChI |
InChI=1S/C7H11.Cu/c1-2-7-4-3-6(1)5-7;/h6H,1-5H2;/q-1;+1 |
InChIキー |
CMVHMEOPNSBGRS-UHFFFAOYSA-N |
正規SMILES |
C1C[C-]2CCC1C2.[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
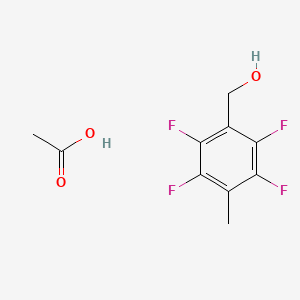
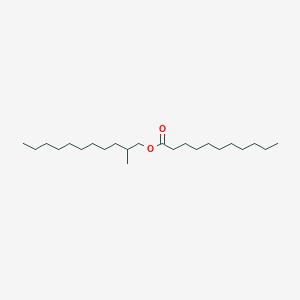
![N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide](/img/structure/B14367962.png)

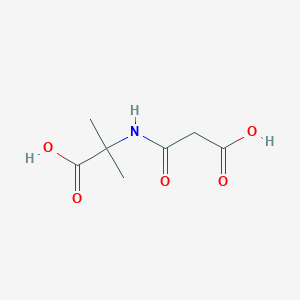
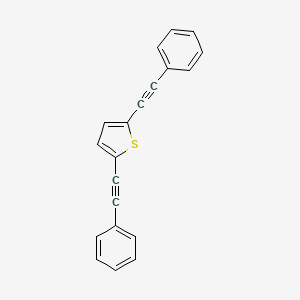
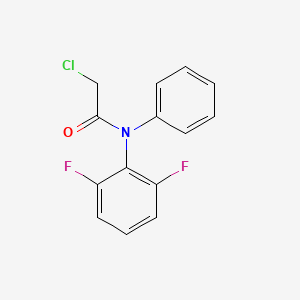
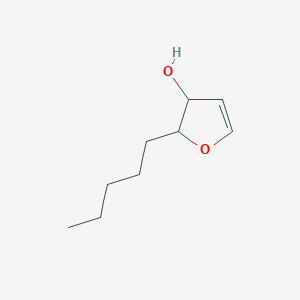
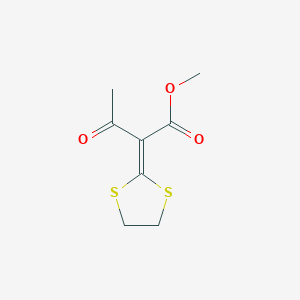
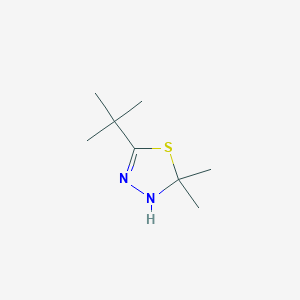
![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
